PtdIns-(3,4,5)-P3-生物素(钠盐)

描述

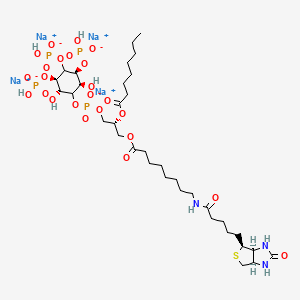

PtdIns-(3,4,5)-P3-biotin is an affinity probe which allows the PIP3 to be detected through an interaction with the biotin ligand . This design allows PtdIns-(3,4,5)-P3-biotin to serve as a general probe for any protein with a high affinity binding interaction with inositol-(3,4,5)-triphosphate phospholipids, such as phosphatidylinositol 3-kinase .

Synthesis Analysis

The natural compound is the product of phosphorylation-dephosphorylation involving PtdIn 3-kinase and 5-phosphatases . The 3D-phosphorylated PtdIns are resistant to hydrolysis by phospholipase C .Molecular Structure Analysis

The compound features the same inositol and diacylglycerol (DAG) stereochemistry as the natural compound . It is a synthetic analog of natural phosphatidylinositol (PtdIns) featuring C8:0 fatty acids at the sn-1 and sn-2 positions .Chemical Reactions Analysis

PtdIns are phosphorylated to mono- (PtdIns-P; PIP), di- (PtdIns-P2; PIP2), and triphosphates (PtdIns-P3; PIP3) . Phosphorylation of PtdIns-(4,5)-P2 by phosphoinositide (PI)-3-kinase initiates an intricate signaling cascade .Physical And Chemical Properties Analysis

The short fatty acid chains of this analog give it different physical properties including high solubility in aqueous media compared to naturally occurring PtdIns-(3,4,5)-P3 .科学研究应用

1. 在细胞生长信号传导和肿瘤抑制中的作用

PtdIns(3,4,5)P3 在细胞生长信号传导中起着至关重要的作用。已经发现肿瘤抑制因子 PTEN 会使 PtdIns(3,4,5)P3 去磷酸化,影响其在人体细胞中的产生和信号传导。这表明 PTEN 可能充当磷酸肌醇 3-磷酸酶,从而调节 PtdIns(3,4,5)P3 水平,并可能影响肿瘤生长和抑制机制 (Maehama 和 Dixon,1998)。

2. 在细胞结构中的定位

研究表明,PtdIns(3,4,5)P3 主要存在于质膜(包括波浪伪足)中,并且在核基质中占很大比例。这种分布对于理解 PI 3-激酶信号传导在不同细胞位置和功能中的多功能性非常重要,包括那些独立于 PtdIns(3,4,5)P3 磷酸酶 PTEN 的功能 (Lindsay 等,2006)。

3. 磷酸酶抗性和信号转导

已经开发出 PtdIns(3,4,5)P3 的代谢稳定类似物,以研究其在信号转导通路中的作用,特别是那些与胰岛素作用和细胞生理相关的通路。这些类似物可以抵抗脂质 3-磷酸酶(如 PTEN),从而作为 PtdIns(3,4,5)P3 介导的细胞事件的长效激活剂或潜在拮抗剂 (Zhang 等,2006)。

4. 与肥胖和糖尿病有关

PtdIns(3,4,5)P3 信号传导与细胞代谢、存活和其他功能的调节有关。其代谢失调与肥胖和糖尿病等代谢性疾病有关。这突出了了解 PtdIns(3,4,5)P3 信号传导在这些疾病背景下的重要性 (Manna 和 Jain,2015)。

5. 对趋化性和细胞骨架组织的影响

PtdIns(3,4,5)P3 是趋化性(细胞向趋化因子定向迁移)的关键。它已被证明通过与包括人类在内的各种生物中的肌球蛋白 I 蛋白结合,激活肌动蛋白细胞骨架的重组,这对于细胞运动和趋化性至关重要 (Chen 和 Iijima,2012)。

6. 磷酸酶活性分析

分析 PtdIns(3,4,5)P3 5-磷酸酶在体外和体内的活性对于理解其在 PI3 激酶依赖性信号传导中的调节作用至关重要。这有助于理解其对细胞增殖、生长和迁移的激活,以及胰岛素信号传导 (Ooms 等,2009)。

7. 在细胞极性中的作用

PtdIns(3,4,5)P3 调节上皮细胞中基底外侧质膜的形成,表明其在维持细胞极性中至关重要的作用。其位置和对膜蛋白的影响表明其参与了细胞迁移和器官发育等过程 (Gassama-Diagne 等,2006)。

作用机制

Target of Action

PtdIns-(3,4,5)-P3-biotin (sodium salt) is a synthetic analog of natural PtdIns . It primarily targets signal transduction proteins bearing pleckstrin homology (PH) domains . Examples of these proteins include Centuarin α and the Akt-family of GTPase activating proteins .

Mode of Action

This compound interacts with its targets by serving as an anchor for the binding of signal transduction proteins . This interaction is crucial for cytoskeletal rearrangements and membrane trafficking . PtdIns-(3,4,5)-P3 is resistant to cleavage by PI-specific phospholipase C (PLC), suggesting that it functions in signal transduction as a modulator in its own right, rather than as a source of inositol tetraphosphates .

Biochemical Pathways

The phosphatidylinositol phosphates, including PtdIns-(3,4,5)-P3, represent a small percentage of total membrane phospholipids but play a critical role in the generation and transmission of cellular signals . PtdIns are phosphorylated to mono- (PtdIns-P, PIP), di- (PtdIns-P2, PIP2), and triphosphates (PtdIns-P3, PIP3) . Phosphorylation of PtdIns-(4,5)-P2 by phosphoinositide (PI)-3-kinase initiates an intricate signaling cascade .

Pharmacokinetics

The compound’s high solubility in aqueous media due to its short fatty acid chains suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of PtdIns-(3,4,5)-P3-biotin (sodium salt)'s action involve the regulation of cytoskeletal rearrangements and membrane trafficking . It also plays a role in the generation and transmission of cellular signals .

Action Environment

It is known that ptdins-(3,4,5)-p3 is synthesized during meiotic maturation and acts upstream of cdc42 and fmn2, but downstream of mater/filia proteins to regulate the f-actin organization and spindle translocation to the cortex during mouse oocyte meiosis .

属性

IUPAC Name |

tetrasodium;[(1S,2S,4S,5R)-3-[[(2R)-3-[8-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]octanoyloxy]-2-octanoyloxypropoxy]-oxidophosphoryl]oxy-2,4-dihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H65N3O24P4S.4Na/c1-2-3-4-6-10-17-27(41)58-22(19-56-26(40)16-9-7-5-8-13-18-36-25(39)15-12-11-14-24-28-23(21-67-24)37-35(44)38-28)20-57-66(54,55)62-31-29(42)32(59-63(45,46)47)34(61-65(51,52)53)33(30(31)43)60-64(48,49)50;;;;/h22-24,28-34,42-43H,2-21H2,1H3,(H,36,39)(H,54,55)(H2,37,38,44)(H2,45,46,47)(H2,48,49,50)(H2,51,52,53);;;;/q;4*+1/p-4/t22-,23+,24+,28+,29+,30+,31?,32-,33+,34?;;;;/m1..../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIJJVXPPNNJTJF-NVWQPLNXSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC(COC(=O)CCCCCCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2)COP(=O)([O-])OC3C(C(C(C(C3O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2)COP(=O)([O-])OC3[C@@H]([C@H](C([C@H]([C@H]3O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H61N3Na4O24P4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1155.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6H-Imidazo[4,5-h]quinolin-6-one,1,9-dihydro-(9CI)](/img/no-structure.png)

![[1,1'-Biphenyl]-2,3,3'-triol](/img/structure/B570897.png)